7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Historical Context and Significance of Benzoxazinone (B8607429) Heterocycles in Chemical Research
Benzoxazinone derivatives have been the subject of extensive research due to their wide range of biological activities. nih.govresearchgate.netuomosul.edu.iq Historically, their synthesis and study have been driven by their potential applications in medicinal chemistry and pharmacology. researchgate.netuomosul.edu.iq These compounds are recognized for their utility as synthons, or building blocks, for creating more complex molecules, including various fused heterocycles. chemistryviews.orguomosul.edu.iq The versatility of the benzoxazinone core allows for a variety of chemical modifications, leading to a diverse library of compounds with different therapeutic potentials. researchgate.net
The significance of benzoxazinones is underscored by their broad spectrum of biological properties, which includes anti-inflammatory, analgesic, antifungal, and antibacterial activities. researchgate.net Their structural framework is a key feature in a number of biologically active compounds. nih.gov
Structural Features and Nomenclature of the 2H-Benzo[b]researchgate.netchemistryviews.orgoxazin-3(4H)-one Core
The core structure of 2H-benzo[b] researchgate.netchemistryviews.orgoxazin-3(4H)-one consists of a benzene (B151609) ring fused to a 1,4-oxazine ring, with a ketone group at the 3-position. The "2H" and "4H" in the nomenclature indicate the positions of the saturated carbon and nitrogen atoms in the oxazine (B8389632) ring, respectively. The parent compound has the chemical formula C8H7NO2. sigmaaldrich.com
The structure of the core and the specific compound of interest are detailed in the table below:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 2H-Benzo[b] researchgate.netchemistryviews.orgoxazin-3(4H)-one | C8H7NO2 | 149.15 g/mol | 5466-88-6 |
| 7-bromo-2H-benzo[b] researchgate.netchemistryviews.orgoxazin-3(4H)-one | C8H6BrNO2 | 228.05 g/mol | 321436-06-0 |
| 6-fluoro-2H-benzo[b] researchgate.netchemistryviews.orgoxazin-3(4H)-one | C8H6FNO2 | 167.14 g/mol | 1820601-57-1 |
| 7-bromo-6-fluoro-2H-benzo[b] researchgate.netchemistryviews.orgoxazin-3(4H)-one | C8H5BrFNO2 | 246.04 g/mol | Not available |
Rationale for Academic Investigation of Halogenated Benzoxazinone Derivatives
The introduction of halogen atoms, such as bromine and fluorine, into the benzoxazinone structure is a common strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
The investigation of halogenated benzoxazinones is driven by the goal of synthesizing new compounds with enhanced or novel biological activities. researchgate.net For instance, palladium-catalyzed C-H bond halogenation has been explored as a method to create a variety of halogenated benzoxazinone derivatives in moderate to good yields. researchgate.net The presence of a fluorine atom, in particular, is known to often enhance biological activity in pharmaceutical agents. chemimpex.com
Research Scope and Objectives Pertaining to 7-bromo-6-fluoro-2H-benzo[b]researchgate.netchemistryviews.orgoxazin-3(4H)-one
The specific research interest in 7-bromo-6-fluoro-2H-benzo[b] researchgate.netchemistryviews.orgoxazin-3(4H)-one stems from the combined electronic effects of the bromo and fluoro substituents on the benzoxazinone core. The electron-withdrawing nature of both halogens can significantly alter the molecule's reactivity and interaction with biological macromolecules.
While specific research objectives for this particular compound are not extensively detailed in the available literature, the general goals for studying such di-halogenated derivatives would likely include:
Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and fully characterizing its chemical structure and properties.
Biological Screening: Evaluating its activity across a range of biological assays to identify potential therapeutic applications. This could include screening for anti-inflammatory, antimicrobial, or other activities. nih.gov
Structure-Activity Relationship (SAR) Studies: Comparing its biological activity to that of the parent compound and mono-halogenated derivatives to understand the contribution of each halogen at its specific position. nih.gov
The table below summarizes the known properties of related mono-halogenated compounds, which can provide a basis for predicting the characteristics of the di-halogenated derivative.
| Compound | Physical Form | Storage Temperature |
| 7-bromo-2H-benzo[b] researchgate.netchemistryviews.orgoxazin-3(4H)-one | Solid | Room temperature |
| 6-fluoro-2H-benzo[b] researchgate.netchemistryviews.orgoxazin-3(4H)-one | Not specified | Not specified |
This information is based on data from chemical suppliers. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-6-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRPDUBLDNECDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 7 Bromo 6 Fluoro 2h Benzo B 1 2 Oxazin 3 4h One and Analogous Derivatives
Retrosynthetic Analysis of the 2H-Benzo[b]ijsr.netorganic-chemistry.orgoxazin-3(4H)-one Scaffold
A retrosynthetic analysis of the 2H-benzo[b] ijsr.netorganic-chemistry.orgoxazin-3(4H)-one scaffold reveals several logical bond disconnections that form the basis for the most common synthetic strategies. The core structure consists of a benzene (B151609) ring fused to a 1,4-oxazin-3-one ring. The most strategic disconnections are typically made at the C-N and O-C2 bonds of the heterocyclic ring.
Disconnection 1 (Amide Bond): A C-N bond disconnection leads back to a 2-(2-hydroxyphenoxy)acetic acid derivative. This intermediate can be further disconnected at the ether linkage to reveal an o-aminophenol and a two-carbon electrophile, such as a haloacetyl halide. This is one of the most direct and widely used approaches.
Disconnection 2 (Ether Bond): An O-C2 bond disconnection points to an N-(2-hydroxyphenyl)acetamide intermediate. This intermediate is readily accessible from an o-aminophenol and a suitable acylating agent. Subsequent intramolecular cyclization via O-alkylation forms the desired ring system.
Reductive Cyclization Approach: An alternative strategy involves a disconnection that leads to a 2-(2-nitrophenoxy)acetyl precursor. The nitro group serves as a masked amine, which can be reduced and cyclized in a single step to form the benzoxazinone (B8607429) ring.
These fundamental disconnections pave the way for the various synthetic methodologies discussed in the following sections.
Conventional Synthetic Pathways to Substituted 2H-Benzo[b]ijsr.netorganic-chemistry.orgoxazin-3(4H)-ones
A variety of synthetic methods have been developed to access the 2H-benzo[b] ijsr.netorganic-chemistry.orgoxazin-3(4H)-one scaffold, each offering distinct advantages in terms of starting material availability, substrate scope, and reaction conditions.
One of the most direct and frequently employed methods for synthesizing the benzoxazinone core is the condensation of a substituted o-aminophenol with a haloacyl chloride, typically chloroacetyl chloride. ijsr.net This reaction proceeds in two conceptual steps: an initial N-acylation of the amino group to form an N-(2-hydroxyphenyl)chloroacetamide intermediate, followed by an intramolecular Williamson ether synthesis. The phenoxide, generated in situ by a base, displaces the chloride to effect ring closure.
The synthesis can be performed as a one-pot reaction or in a stepwise manner. ijsr.net Bases such as potassium carbonate, sodium carbonate, or triethylamine (B128534) are commonly used to facilitate the cyclization step. ijsr.net This method's simplicity and the commercial availability of a wide range of substituted o-aminophenols make it a highly versatile route for producing diverse benzoxazinone analogs.
| Reactant 1 | Reactant 2 | Key Reagents | Product Scaffold | Ref. |
| Substituted o-Aminophenol | Chloroacetyl chloride | Base (e.g., K2CO3), Solvent (e.g., Chloroform, DMF) | Substituted 2H-Benzo[b] ijsr.netorganic-chemistry.orgoxazin-3(4H)-one | ijsr.net |
The reductive cyclization of ortho-nitro precursors offers an alternative pathway that avoids the direct use of o-aminophenols, which can be sensitive to oxidation. In this approach, a substituted 2-nitrophenol (B165410) is first O-alkylated with a haloacetonitrile (e.g., bromoacetonitrile) to form a 2-(2-nitrophenoxy)acetonitrile (B3041539) adduct. researchgate.net
This intermediate is then subjected to a reduction of the nitro group, which is immediately followed by intramolecular cyclization. A common and effective reagent system for this transformation is iron powder in acetic acid (Fe/AcOH). researchgate.net This system reduces the nitro group to an amine, which then undergoes spontaneous lactamization to yield the benzoxazinone ring. This method is noted for its good to excellent yields and compatibility with various functional groups. researchgate.net
| Precursor | Reagents | Key Transformation | Product Scaffold | Ref. |
| 2-(2-Nitrophenoxy)acetonitrile | Fe / Acetic Acid | Intramolecular reductive cyclization | 2H-Benzo[b] ijsr.netorganic-chemistry.orgoxazin-3(4H)-one | researchgate.net |
A similar strategy involves the reduction and cyclization of ethyl 2-(2-nitrophenoxy) acetate (B1210297) derivatives, also using reagents like Fe powder in acetic acid. ijsr.net
This strategy involves the initial formation of an amide bond, followed by a ring-closing C-O bond formation. An o-aminophenol is first acylated with an α-haloacetyl halide to produce a 2-halo-N-(2-hydroxyphenyl)acetamide. ijsr.net This intermediate is then treated with a base to induce an intramolecular O-alkylation, where the phenoxide displaces the halide to form the oxazinone ring. nih.govsigmaaldrich.com
More advanced protocols utilize palladium catalysis for the intramolecular C-O bond formation step. rsc.org These catalyzed reactions can offer milder conditions and broader substrate scope, allowing for the synthesis of complex aryl- and alkyl-substituted benzoxazinones. rsc.org
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be ingeniously applied to the synthesis of benzoxazinones. researchgate.net In a typical application, a substituted 2-chlorophenol (B165306) is reacted with an N-substituted 2-chloroacetamide (B119443) in the presence of a base like cesium carbonate in a high-boiling solvent such as DMF. researchgate.net
The reaction mechanism is believed to proceed through a tandem sequence:
Initial O-alkylation of the phenol (B47542) with the N-substituted 2-chloroacetamide.
An intramolecular Smiles rearrangement, where the amide nitrogen attacks the aromatic ring, displacing the ether oxygen to form a new C-N bond.
A final intramolecular cyclization to form the benzoxazinone ring.
This one-pot process provides an efficient route to highly substituted 1,4-benzoxazinones in excellent yields. researchgate.net The reaction's versatility has been expanded through variations like the Passerini-Smiles and Ugi-Smiles multicomponent reactions. semanticscholar.org
| Reactants | Reagents | Key Transformation | Product Scaffold | Ref. |
| Substituted 2-chlorophenol, N-substituted 2-chloroacetamide | Cs2CO3, DMF | Tandem coupling/Smiles rearrangement/cyclization | Substituted 2H-Benzo[b] ijsr.netorganic-chemistry.orgoxazin-3(4H)-one | researchgate.net |
Modern transition-metal catalysis offers sophisticated methods for constructing heterocyclic systems. Palladium-catalyzed carbonylative cyclization provides a powerful tool for synthesizing benzoxazinones. organic-chemistry.org For instance, a highly efficient method involves the carbonylative coupling of 2-iodoanilines with aryl iodides under a carbon monoxide atmosphere. organic-chemistry.org
This reaction utilizes a heterogeneous palladium catalyst, which allows for easy recovery and recycling. organic-chemistry.org The proposed mechanism involves oxidative addition of palladium to the aryl iodide, CO insertion, and subsequent cyclization with the 2-iodoaniline. This approach is valued for its high atom economy, broad functional group tolerance, and good yields, making it a potent tool for building libraries of 2-arylbenzoxazinones. organic-chemistry.org While not a direct route to the parent scaffold, it highlights advanced methods for creating substituted analogs.
Strategies for Positional Installation of Bromine and Fluorine Substituents
The precise placement of bromine and fluorine atoms on the benzoxazinone core is critical for modulating the molecule's physicochemical and biological properties. Several strategies have been developed to achieve the desired 7-bromo-6-fluoro substitution pattern.
Halogenation of Precursor Aromatic Rings
A primary strategy for introducing halogen atoms onto the benzoxazinone scaffold involves the direct halogenation of a pre-formed aromatic precursor. Electrophilic aromatic substitution is a cornerstone of this approach, where the regiochemical outcome is governed by the directing effects of the substituents already present on the benzene ring.
For the synthesis of 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one, a plausible route begins with a 6-fluoro-2H-benzo[b]oxazin-3(4H)-one precursor. The fluorine atom at the 6-position, being an ortho-, para-director, would direct an incoming electrophile, such as a brominating agent, to the 7-position (para to the fluorine).
Key Electrophilic Brominating Agents:
| Reagent | Typical Conditions | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature to 60 °C | |
| Bromine (Br₂) in Acetic Acid | Acetic acid, room temperature | |
| Tetrabutylammonium tribromide (TBATB) | Dichloromethane, room temperature |
The choice of brominating agent and reaction conditions can be optimized to achieve high yields and selectivity, minimizing the formation of undesired isomers.
Directed Ortho-Metalation and Electrophilic Bromination/Fluorination
Directed ortho-metalation (DoM) offers a powerful and highly regioselective method for the functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce the desired substituent.
In the context of synthesizing 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one, a fluoro-substituted benzoxazinone could be subjected to DoM. The fluorine atom itself can act as a weak directing group. More commonly, a stronger directing group, such as an amide or carbamate, would be installed on the nitrogen atom of the oxazinone ring to direct the lithiation.
A potential synthetic sequence could involve:
Protection of the nitrogen atom of 6-fluoro-2H-benzo[b]oxazin-3(4H)-one with a suitable directing group (e.g., pivaloyl).
Directed ortho-metalation using a strong base like n-butyllithium or lithium diisopropylamide (LDA).
Quenching the resulting aryllithium species with an electrophilic bromine source (e.g., 1,2-dibromotetrafluoroethane) to install the bromine atom at the 7-position.
Deprotection of the nitrogen to yield the final product.
Conversely, to introduce the fluorine atom, a 7-bromo-substituted benzoxazinone could be subjected to DoM, followed by quenching with an electrophilic fluorinating agent.
Common Electrophilic Fluorinating Agents:
| Reagent | Acronym |
| N-Fluorobenzenesulfonimide | NFSI |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ |
Chlorine-Fluorine Exchange Reactions at C-2 Position
While the primary focus is on the aromatic core, modifications at other positions of the benzoxazinone ring can also be of interest for creating analogous derivatives. Halogen exchange (HALEX) reactions provide a means to interconvert halogens at specific positions. For instance, a chlorine atom at the C-2 position of the oxazinone ring could potentially be exchanged for a fluorine atom. This transformation is typically achieved using a nucleophilic fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity. The success of such a reaction would depend on the activation of the C-2 position towards nucleophilic attack.
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, there has been a significant drive towards developing more efficient and environmentally benign synthetic methodologies. Microwave-assisted synthesis and the use of ionic liquids are two prominent examples of such advanced techniques that have found application in the synthesis of heterocyclic compounds, including benzoxazinones.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.
In the context of synthesizing halogenated benzoxazinones, microwave irradiation has been successfully employed in palladium-catalyzed C-H halogenation reactions. For example, the regioselective bromination of 3-phenyl-2H-benzo[b]oxazin-2-ones using N-bromosuccinimide has been achieved in good to moderate yields under microwave irradiation. This approach offers a time- and cost-effective alternative to traditional methods.
Table of Microwave-Assisted Halogenation Conditions:
| Substrate | Halogenating Agent | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3-phenyl-2H-benzo[b]oxazin-2-one | NBS | Pd(OAc)₂ | 1,4-Dioxane | 100 | 20 | 62 | |
| Electron-rich 3-phenyl-benzoxazinones | NBS/NCS/NIS | Pd(OAc)₂ | 1,4-Dioxane | 90-110 | 10-30 | 55-85 |
Utilization of Ionic Liquids in Cyclization Reactions
Ionic liquids (ILs) are salts with low melting points that are increasingly being used as "green" solvents in organic synthesis. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to volatile organic compounds (VOCs).
In the synthesis of N-heterocycles, ionic liquids can act as both the solvent and a catalyst, facilitating reactions and often simplifying product isolation. For the cyclization step in the formation of the benzoxazinone ring, an ionic liquid could serve as the reaction medium. For instance, the condensation of a substituted 2-aminophenol (B121084) with an α-haloacetyl halide to form the oxazinone ring could be performed in an ionic liquid. The choice of the ionic liquid's cation and anion can be tailored to optimize the reaction conditions. While specific examples for the synthesis of 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one in ionic liquids are not extensively documented, the general applicability of ILs in heterocyclic synthesis suggests their potential in this area.
One-Pot Multicomponent Reactions for Scaffold Assembly
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex heterocyclic scaffolds like benzoxazinones. These reactions combine three or more reactants in a single vessel to form the final product, which incorporates the essential parts of all the starting materials. This strategy minimizes the need for isolating intermediates, thereby saving time, reagents, and reducing waste.
For the assembly of analogous benzoxazinone scaffolds, various MCR strategies have been developed. For instance, the Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable isocyanide-based MCR that can be employed to construct fused imidazole (B134444) systems, and similar principles can be applied to the synthesis of other nitrogen-containing heterocycles. sciforum.net The general approach often involves the condensation of an aminophenol derivative with an aldehyde and a third component, which could be an isocyanide or another reactive species, to rapidly build the heterocyclic ring system.
Another effective one-pot strategy involves a tandem process of azide-isocyanide coupling followed by an intramolecular cyclization. mdpi.com In this method, a suitably functionalized aryl azide (B81097) reacts with an isocyanide in the presence of a palladium catalyst. mdpi.com The resulting intermediate undergoes a 6-exo-dig cyclization to furnish the 2-aminobenzoxazinone core. mdpi.com This reaction demonstrates broad substrate scope, accommodating various aliphatic isocyanides and delivering the desired products in good yields. mdpi.com The development of such MCRs is pivotal for creating libraries of structurally diverse benzoxazinone derivatives for further investigation.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The success of a synthetic route heavily relies on the optimization of reaction conditions to maximize the yield of the desired product while minimizing side reactions. Factors such as the choice of catalyst, solvent, temperature, and reaction time are critical variables that must be fine-tuned.
In the synthesis of benzoxazinone analogues, catalyst selection is paramount. For example, copper(I) iodide (CuI) has been identified as an economical and effective catalyst for synthesizing benzoxazines from 2-aminobenzyl alcohols and aldehydes. researchgate.net Optimization studies have shown that the catalyst loading and the choice of base are crucial for achieving high yields. researchgate.net Similarly, palladium catalysts like Pd(PPh₃)₄ are instrumental in mediating cyclization reactions to form the benzoxazine (B1645224) ring, with yields reaching up to 99% under optimized ligand and solvent conditions. researchgate.net
Solvent choice also plays a significant role in reaction outcomes. The polarity and boiling point of the solvent can influence reactant solubility, reaction rates, and even the reaction pathway itself. In some syntheses, it has been observed that conducting reactions under neat (solvent-free) conditions or using ultrasound irradiation can lead to significantly higher yields compared to conventional thermal conditions in solvents. mdpi.com
The following table summarizes the optimization of various parameters in the synthesis of analogous benzoxazinone structures, illustrating the impact of different conditions on the reaction yield.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | CH₂Cl₂ | Room Temp. | 1 | 99 | researchgate.net |
| 2 | CuI (20 mol%) | Toluene | 110 | 12 | 74 | researchgate.net |
| 3 | Amberlyst-15 | Acetonitrile | Ambient | - | up to 75 | researchgate.net |
| 4 | None (Ultrasound) | Neat | - | - | Excellent | mdpi.com |
| 5 | Gold Catalyst | Dioxane | 100 | - | up to 87 | mdpi.com |
Chemical Reactivity and Transformation Mechanisms of 7 Bromo 6 Fluoro 2h Benzo B 1 2 Oxazin 3 4h One
Mechanistic Investigations of Benzoxazinone (B8607429) Ring Closure Reactions
The synthesis of the 2H-benzo[b] nih.govscbt.comoxazin-3(4H)-one core typically involves the cyclization of a suitably substituted ortho-aminophenol derivative. For 7-bromo-6-fluoro-2H-benzo[b] nih.govscbt.comoxazin-3(4H)-one, a plausible synthetic precursor would be 2-amino-4-bromo-5-fluorophenol (B576785). The ring closure is generally achieved by reaction with a two-carbon electrophile, such as chloroacetyl chloride or a related species.
The mechanism proceeds through an initial N-acylation of the amino group of the aminophenol, followed by an intramolecular nucleophilic substitution. The phenoxide, formed under basic conditions, acts as the nucleophile, attacking the electrophilic carbon of the newly introduced side chain to displace a leaving group and form the oxazine (B8389632) ring.
Table 1: Key Steps in a Plausible Benzoxazinone Ring Closure Mechanism
| Step | Description | Intermediate/Transition State |
| 1. N-Acylation | The amino group of 2-amino-4-bromo-5-fluorophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. | A tetrahedral intermediate is formed, which then collapses to yield the N-acylated product. |
| 2. Deprotonation | A base removes the proton from the phenolic hydroxyl group, generating a more nucleophilic phenoxide. | The formation of a phenoxide anion. |
| 3. Intramolecular Cyclization | The phenoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction. | A cyclic transition state leading to the formation of the six-membered oxazine ring. |
The presence of the electron-withdrawing bromo and fluoro groups on the aromatic ring would be expected to increase the acidity of the phenolic proton, potentially facilitating the deprotonation step.
Reactivity of the Lactam Carbonyl Group
The lactam carbonyl group in 7-bromo-6-fluoro-2H-benzo[b] nih.govscbt.comoxazin-3(4H)-one is a key site for chemical transformations. This group exhibits typical amide reactivity, although its inclusion in a heterocyclic ring system can modulate its behavior.
One of the primary reactions of the lactam carbonyl is hydrolysis, which can occur under both acidic and basic conditions to open the oxazine ring and yield the corresponding amino acid precursor, 2-amino-4-bromo-5-fluorophenoxyacetic acid.
Reduction of the lactam carbonyl is another important transformation. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the amide to an amine, affording the corresponding 7-bromo-6-fluoro-3,4-dihydro-2H-benzo[b] nih.govscbt.comoxazine.
Table 2: Representative Reactions of the Lactam Carbonyl Group
| Reaction | Reagents and Conditions | Product |
| Hydrolysis (Acidic) | H3O+, heat | 2-amino-4-bromo-5-fluorophenoxyacetic acid |
| Hydrolysis (Basic) | NaOH, H2O, heat | Sodium 2-amino-4-bromo-5-fluorophenoxyacetate |
| Reduction | LiAlH4, THF | 7-bromo-6-fluoro-3,4-dihydro-2H-benzo[b] nih.govscbt.comoxazine |
The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine and bromine atoms is expected to enhance the electrophilicity of the lactam carbonyl, potentially increasing its susceptibility to nucleophilic attack.
Aromatic Electrophilic Substitution at Non-Halogenated Positions
The aromatic ring of 7-bromo-6-fluoro-2H-benzo[b] nih.govscbt.comoxazin-3(4H)-one contains two non-halogenated positions, C5 and C8. These positions are susceptible to electrophilic aromatic substitution (SEAr) reactions. The directing effects of the existing substituents will determine the regioselectivity of such reactions.
The amide nitrogen is an activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. Conversely, the ether oxygen is also activating and ortho-, para-directing. The bromo and fluoro substituents are deactivating yet ortho-, para-directing. The lactam carbonyl group is a deactivating, meta-directing group.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Product(s) | Rationale |
| NO2+ (Nitration) | 7-bromo-6-fluoro-8-nitro-2H-benzo[b] nih.govscbt.comoxazin-3(4H)-one | The directing effect of the amide nitrogen and ether oxygen would favor substitution at the C8 position. |
| Br+ (Bromination) | 7,8-dibromo-6-fluoro-2H-benzo[b] nih.govscbt.comoxazin-3(4H)-one | Similar to nitration, the C8 position is the most likely site for further halogenation. |
Nucleophilic Aromatic Substitution Reactions on Halogenated Positions
The presence of bromo and fluoro substituents on the aromatic ring opens the possibility of nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group.
In 7-bromo-6-fluoro-2H-benzo[b] nih.govscbt.comoxazin-3(4H)-one, the lactam carbonyl group is an electron-withdrawing group. The fluorine atom at C6 is para to the carbonyl group (through the amide nitrogen and ether oxygen), and the bromine atom at C7 is meta. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which makes the attached carbon more electrophilic.
Therefore, it is plausible that a strong nucleophile could displace the fluorine atom at the C6 position.
Table 4: Potential Nucleophilic Aromatic Substitution Reaction
| Nucleophile | Potential Leaving Group | Expected Product |
| CH3O- (Methoxide) | Fluorine at C6 | 7-bromo-6-methoxy-2H-benzo[b] nih.govscbt.comoxazin-3(4H)-one |
| R2NH (Secondary Amine) | Fluorine at C6 | 7-bromo-6-(dialkylamino)-2H-benzo[b] nih.govscbt.comoxazin-3(4H)-one |
Rearrangement Pathways Involving the Benzoxazinone Core (e.g., Smiles Rearrangement)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be relevant to benzoxazinone chemistry, particularly in their synthesis. nih.gov A classic synthetic route to benzoxazinones involves a Smiles rearrangement of an N-(2-hydroxyphenyl)acetamide derivative.
While the Smiles rearrangement is more commonly associated with the synthesis of the benzoxazinone ring, it is conceivable that under certain conditions, the 7-bromo-6-fluoro-2H-benzo[b] nih.govscbt.comoxazin-3(4H)-one core could undergo rearrangement, although this would likely require significant structural modification to introduce the necessary functionalities for the rearrangement to proceed. For instance, derivatization at the lactam nitrogen with a suitable chain containing a nucleophilic group could potentially lead to a Smiles-type rearrangement.
The general mechanism of a Smiles rearrangement involves the attack of a nucleophile on an activated aromatic ring, leading to the displacement of a heteroatom that is part of a side chain, which then re-attaches at a different position. The presence of the electron-withdrawing fluoro and bromo groups could influence the feasibility and outcome of such a rearrangement by activating the aromatic ring towards nucleophilic attack.
Structure Activity Relationship Sar Studies of 7 Bromo 6 Fluoro 2h Benzo B 1 2 Oxazin 3 4h One Derivatives
Influence of Halogen Substituents (Bromine and Fluorine) on Molecular Recognition and Interaction
The presence and nature of halogen substituents on a drug candidate can profoundly influence its physicochemical properties and its interactions with biological targets. In the 7-bromo-6-fluoro-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold, the bromine and fluorine atoms play distinct and significant roles in molecular recognition.
The fluorine atom at the C-6 position is the smallest of the halogens and is highly electronegative. Its introduction can alter the acidity of the N-H group at position 4 and modify the electron distribution of the aromatic ring. This electronic perturbation can affect how the molecule interacts with receptor surfaces, potentially influencing stacking interactions or the strength of nearby hydrogen bonds. While fluorine is a weak hydrogen bond acceptor, its primary influence is often steric and electronic. In some heterocyclic systems, fluorine substitution has been correlated with increased inhibitory potential against certain enzymes. researchgate.net
The bromine atom at the C-7 position is larger and more polarizable than fluorine. A key interaction mediated by bromine and other larger halogens is the halogen bond . This is a noncovalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as a carbonyl oxygen or a nitrogen atom in a protein. The strength of this interaction is influenced by the positive electrostatic potential, known as a σ-hole, on the halogen. The electron-withdrawing nature of the adjacent fluorine atom at C-6 can enhance the σ-hole on the bromine at C-7, thereby strengthening its potential to form a halogen bond. rsc.org This specific and directional interaction can be critical for anchoring the ligand in a binding pocket, contributing significantly to binding affinity and selectivity.
Furthermore, both halogens contribute to the molecule's lipophilicity, which is a critical parameter for membrane permeability and oral absorption. The differential effects of fluorine and bromine on lipophilicity and their unique interaction potentials provide a powerful tool for fine-tuning the pharmacological properties of benzoxazinone (B8607429) derivatives. Studies on other halogenated compounds have shown that increasing the size of the halogen can lead to changes in biological potency, suggesting that steric factors and the ability to form specific interactions are both critical. researchgate.net
| Property | Fluorine (F) | Bromine (Br) |
| van der Waals Radius (Å) | 1.47 | 1.85 |
| Electronegativity (Pauling Scale) | 3.98 | 2.96 |
| **Polarizability (ų) ** | 0.56 | 3.05 |
| Primary Interaction Type(s) | Hydrogen Bond (weak acceptor), Dipole-Dipole | Halogen Bond (donor), van der Waals |
| Common Effect on Lipophilicity | Moderate Increase | Significant Increase |
Impact of Substitutions at C-6, C-7, and C-8 on Receptor Binding and Enzyme Inhibition
The substitution pattern on the benzo moiety of the benzoxazinone core is a critical determinant of biological activity. Modifications at positions C-6, C-7, and C-8 can directly influence interactions with the target protein, alter the electronic properties of the scaffold, and modulate pharmacokinetic parameters.
C-7 Substitution: The C-7 position offers a vector for substitution that can probe deeper into a binding pocket. The bromine atom in the title compound serves not only as a potential halogen bond donor but also adds steric bulk and lipophilicity. In the development of indole-based HIV-1 attachment inhibitors, extensive exploration of the C-7 position revealed that modifications at this site were crucial for optimizing antiviral potency. nih.gov This suggests that for benzoxazinones as well, the size, electronics, and hydrogen/halogen bonding capacity of the C-7 substituent are key variables for tuning biological activity.
C-8 Substitution: Although the title compound is unsubstituted at C-8, this position represents another important site for modification. In related quinazolin-4-one scaffolds, the introduction of larger substituents at the C-8 position has been shown to engage in new interactions within the enzyme active site, leading to improved binding affinity and selectivity. researchgate.net This demonstrates that exploring the steric and electronic requirements at the C-8 position can be a fruitful strategy for discovering derivatives with enhanced pharmacological profiles.
| Position | Substituent Type | General Effect on Activity (from related scaffolds) | Reference |
| C-6 | Electron-Withdrawing (e.g., -F, -CF₃) | Often essential for potency in certain enzyme inhibitors | nih.gov |
| C-7 | Halogens, Heteroaryls | Modulates potency and pharmacokinetics; can form key binding interactions | nih.gov |
| C-8 | Bulky/Functional Groups | Can improve affinity and selectivity by accessing additional binding pockets | researchgate.net |
Effects of N-Substitution on Biological Efficacy and Selectivity
The nitrogen atom at the N-4 position of the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one ring is a critical handle for chemical modification. In the unsubstituted compound, the N-H group can act as a hydrogen bond donor, which may be a key interaction for target binding. Replacing the hydrogen atom with various substituents can have profound effects on biological efficacy and selectivity.
N-substitution can serve several purposes in drug design:
Probing Binding Site Interactions: Introducing alkyl or aryl groups at the N-4 position can explore additional hydrophobic pockets within the target's binding site. Functionalized substituents can also introduce new hydrogen bond donors or acceptors, or charged groups to form salt bridges, thereby increasing binding affinity.
Modulating Selectivity: The nature of the N-substituent can be tailored to achieve selective binding to a specific receptor subtype or enzyme isoform. For example, in studies of N-phenylpiperazine analogs, modifications to the N-substituent were crucial for achieving high selectivity for the D3 dopamine (B1211576) receptor over the D2 subtype.
Improving Physicochemical and Pharmacokinetic Properties: N-substitution can block metabolic pathways (e.g., N-dealkylation), leading to improved metabolic stability and a longer half-life. Furthermore, the choice of substituent can be used to fine-tune solubility and lipophilicity, which are essential for good oral bioavailability.
However, N-substitution can also be detrimental. If the N-H hydrogen bond is critical for activity, its replacement with another group will lead to a loss of potency. Therefore, the effect of N-substitution is highly dependent on the specific biological target. Studies on benzoxazinoids have shown that the nature of the N-substituent can significantly influence their biological functions, such as allelopathic and defense potency.
| N-4 Substituent | Potential Impact |
| -H (unsubstituted) | Acts as a hydrogen bond donor. |
| Small Alkyl (e.g., -CH₃) | Increases lipophilicity; blocks N-H interaction. |
| Aryl / Heteroaryl | Can form π-stacking interactions; probes for additional binding pockets. |
| Functionalized Chains | Can introduce new H-bond donors/acceptors or charged groups to enhance affinity and selectivity. |
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its biological activity. The 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold is not planar; the six-membered oxazinone ring can adopt various low-energy conformations, such as boat or twist-boat forms. The specific conformation preferred by a derivative is influenced by the steric and electronic nature of its substituents.
The bioactive conformation—the precise 3D arrangement the molecule adopts when bound to its biological target—may differ from its lowest energy conformation in solution. A molecule's ability to readily adopt this bioactive conformation is a key factor in its potency. Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for studying these conformational preferences and their impact on binding.
Development of Pharmacophore Models and Ligand Efficiency Metrics in Benzoxazinone Design
Modern drug discovery heavily relies on computational tools to guide the design and optimization of new chemical entities. For benzoxazinone derivatives, the development of pharmacophore models and the application of ligand efficiency metrics are key strategies for advancing promising hits into viable lead compounds.
A pharmacophore model is an abstract three-dimensional representation of the key molecular features necessary for biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. By analyzing a series of active benzoxazinone derivatives, a common feature pharmacophore can be generated. For example, a 3D-QSAR and pharmacophore identification study on substituted benzoxazinones as antiplatelet agents identified hydrogen bond acceptors, aromatic features, and hydrophobic regions as being crucial for activity. nih.gov Such models serve as powerful templates for designing new molecules with a higher probability of being active and can be used to virtually screen large chemical databases to identify novel benzoxazinone scaffolds.
Ligand efficiency metrics are calculations used to assess the "quality" of a compound by relating its binding potency to its size or other physicochemical properties. These metrics help medicinal chemists prioritize compounds that are not just potent, but also have desirable drug-like properties, avoiding the common pitfall of achieving potency simply by increasing molecular size and lipophilicity ("molecular obesity").
Key metrics include:
Ligand Efficiency (LE): Normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It helps identify small, efficient fragments that can be grown into larger, more potent leads.
Lipophilic Ligand Efficiency (LLE): Also known as LipE, this metric relates potency (pIC₅₀ or pKᵢ) to lipophilicity (logP or logD). It is a valuable tool for optimizing potency while controlling lipophilicity to ensure good pharmacokinetic properties.
By tracking these metrics during a lead optimization program, researchers can guide the design of benzoxazinone derivatives toward candidates with a balanced profile of high potency and favorable drug-like properties.
| Metric | Formula | Utility in Benzoxazinone Design |
| Ligand Efficiency (LE) | 1.4 * pIC₅₀ / HAC | Identifies compounds with high binding efficiency per atom; useful for fragment-based design and hit-to-lead optimization. |
| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - cLogP | Guides optimization towards potent compounds with controlled lipophilicity to improve ADME properties. |
| Binding Efficiency Index (BEI) | pIC₅₀ / (MW / 1000) | Relates potency to molecular weight; provides a quick assessment of size efficiency. |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure of 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one. These calculations can predict a variety of molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Such calculations are foundational for understanding the compound's reactivity profile, including its susceptibility to nucleophilic or electrophilic attack. The insights gained from these predictions are invaluable for designing synthetic routes and understanding potential metabolic pathways.
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one, these simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.
Docking algorithms explore the conformational space of the ligand within the active site of a protein, predicting the most stable binding mode. The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a measure of the strength of the ligand-target interaction. These predictions help in prioritizing compounds for further experimental testing.
By analyzing the predicted binding pose of 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with specific amino acid residues in the target's active site. This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs.
Table 1: Illustrative Data from Molecular Docking Simulation of a Benzoxazinone (B8607429) Derivative
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| Tumor Necrosis Factor-α (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 | Hydrogen Bond, Pi-Pi Stack |
| Epidermal Growth Factor Receptor (EGFR) | -9.2 | Met793, Lys745, Thr790 | Hydrogen Bond, Halogen Bond |
Note: This table presents hypothetical data for illustrative purposes based on typical findings for benzoxazinone derivatives.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its conformational stability and flexibility. Starting from a docked pose, MD simulations can assess the stability of the predicted interactions and reveal how the system behaves in a more realistic, solvated environment. These simulations are computationally intensive but offer a more accurate representation of the dynamic nature of molecular recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for a class of compounds including 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one, it is possible to predict the activity of new, unsynthesized analogs. These models use molecular descriptors, which are numerical representations of chemical information, to build predictive equations.
Virtual Screening Methodologies for Novel Analog Identification
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Using the structure of 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one as a starting point, similarity-based or structure-based virtual screening can be performed to identify novel analogs with potentially improved properties. This accelerates the hit-to-lead optimization process in drug discovery.
Biological and Biochemical Investigations: Mechanistic Insights of 7 Bromo 6 Fluoro 2h Benzo B 1 2 Oxazin 3 4h One and Its Derivatives
Enzyme Inhibition Studies (In Vitro)
Acetylcholinesterase Inhibition Mechanisms
While direct studies on 7-bromo-6-fluoro-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one are not extensively documented in publicly available research, the closely related 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold has been evaluated for acetylcholinesterase (AChE) inhibition, offering plausible mechanistic insights. AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, a key therapeutic strategy for conditions such as Alzheimer's disease.
Derivatives of these scaffolds are thought to interact with key residues in the AChE active site. Molecular docking simulations of analogous benzothiazinone compounds suggest a dual binding mode. Key interactions may include π-π stacking between the compound's aromatic ring and the indole (B1671886) ring of Trp86 and Trp286 in the enzyme's active site. mdpi.com Additionally, the carbonyl group of the oxazinone ring can form crucial hydrogen bonds with amino acids such as Ser293 and Phe295. mdpi.com These interactions stabilize the enzyme-inhibitor complex, blocking the entry of acetylcholine and preventing its hydrolysis.
Flavin-Dependent Thymidylate Synthase (FDTS) Inhibition
Flavin-Dependent Thymidylate Synthase (FDTS), an enzyme encoded by the thyX gene, represents a novel target for antimicrobial agents. nih.gov This enzyme is essential for DNA biosynthesis in many pathogenic microorganisms but is absent in humans, making it an attractive target for selective drug design. FDTS catalyzes the conversion of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP) using N5, N10-methylene-5,6,7,8-tetrahydrofolate (CH2THF) as a methylene (B1212753) donor. nih.gov
The catalytic mechanism is distinct from human thymidylate synthase and relies on a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The enzyme utilizes a reduced flavin (FADH2) as a redox intermediary to facilitate the reductive methylation of dUMP. nih.gov Inhibition of FDTS would disrupt the supply of dTMP, a necessary precursor for DNA synthesis, thereby halting microbial proliferation. The benzoxazinone (B8607429) scaffold is being explored for its potential to interact with the active site of this enzyme, although specific inhibitory data for 7-bromo-6-fluoro-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one against FDTS is not yet available in published literature.
Receptor Modulatory Activities (In Vitro)
Mineralocorticoid Receptor Antagonism
The mineralocorticoid receptor (MR), also known as the aldosterone (B195564) receptor, is a nuclear receptor that plays a pivotal role in regulating blood pressure and electrolyte balance. nih.govwikipedia.orgnih.gov Antagonism of this receptor is a validated therapeutic strategy for managing hypertension and heart failure. nih.gov While steroidal antagonists like spironolactone (B1682167) and eplerenone (B1671536) have been in use for decades, research into non-steroidal antagonists has identified novel chemical scaffolds with the potential for improved selectivity and fewer side effects.
Notably, the benzoxazine (B1645224) structure has emerged as a viable core for the development of non-steroidal MR antagonists. This demonstrates that the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one framework is a promising candidate for interaction with the ligand-binding domain of the mineralocorticoid receptor. Upon binding, such an antagonist would prevent the conformational changes required for receptor activation, thereby blocking the downstream gene transcription typically initiated by aldosterone.
Platelet Aggregation Inhibition via ADP Pathway
Derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one have demonstrated notable in vitro activity as inhibitors of platelet aggregation. nih.govsigmaaldrich.com One of the key pathways for platelet activation involves the binding of adenosine (B11128) diphosphate (B83284) (ADP) to its receptors on the platelet surface. This binding initiates a cascade of events leading to platelet shape change, aggregation, and thrombus formation.
In a study of novel 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, several compounds were shown to inhibit ADP-induced platelet aggregation with IC50 values in the micromolar range. nih.gov The most potent compound in the series, compound 7a, exhibited an IC50 of 10.14 μmol/L. nih.gov While less potent than the control drugs ticlopidine (B1205844) and aspirin, these findings confirm that the benzoxazinone scaffold can effectively interfere with the ADP-mediated pathway of platelet aggregation. nih.gov Further research has identified other derivatives with potent activity, with some compounds showing IC50 values comparable to aspirin. nih.gov
| Compound | ADP-Induced Platelet Aggregation IC50 (μmol/L) | Reference |
|---|---|---|
| Benzoxazinone Derivative 7a | 10.14 | nih.gov |
| Benzoxazinone Derivatives 7b-g | 10.14 - 18.83 | nih.gov |
| Benzoxazinone Derivative 9u | 9.20 | nih.gov |
| Ticlopidine (Control) | 3.18 | nih.gov |
| Aspirin (Control) | 6.07 - 7.07 | nih.govnih.gov |
Antimicrobial Activity Profile (In Vitro)
The 1,4-benzoxazine ring system is a structural motif present in various compounds exhibiting a broad range of antimicrobial activities. nih.govrasayanjournal.co.inlookchem.comnih.gov Studies on different derivatives have confirmed their potential as antibacterial and antifungal agents. For instance, triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones have been synthesized and screened for their in vitro antimicrobial properties, with some compounds identified as promising leads. nih.gov
Molecular docking studies on these derivatives suggest a potential mechanism of action involving the inhibition of dehydrosqualene synthase, an essential enzyme in the bacterial cell membrane biosynthesis pathway. nih.gov Other studies on related benzoxazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of this chemical class in the development of new antimicrobial agents. rasayanjournal.co.inresearchgate.net
| Compound Class | Test Organism | Activity Noted | Reference |
|---|---|---|---|
| Triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones | Staphylococcus aureus | High binding energies to dehydrosqualene synthase | nih.gov |
| 3-Aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones | Mycobacterium tuberculosis | Potential activity (in silico) | nih.gov |
| 3-Aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones | Streptococcus dysgalactiae | Potential activity (in silico) | nih.gov |
| General 3,4-dihydro-2H-benzo-1,3-oxazine derivatives | Gram-positive & Gram-negative bacteria | Promising antibacterial activity | rasayanjournal.co.in |
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
The 2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one scaffold is a recognized pharmacophore in the development of new antimicrobial agents. The introduction of halogen atoms, such as fluorine and bromine, into heterocyclic structures is a common strategy to enhance antibacterial potency. Fluorine, in particular, can increase lipophilicity, thereby improving cell penetration, which is a critical factor for activity against bacteria, especially Gram-negative strains with their complex outer membrane. nih.gov
Studies on various fluorinated and chlorinated benzoxazinone and benzoxazolinone derivatives have demonstrated a range of antibacterial activities. For instance, a novel series of fluorine-containing benzoxazinyl-oxazolidinones showed good to moderate potency against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2.223 μg/mL for the most active compounds. nih.gov Another study on benzoxazolin-2-one derivatives showed wide antibacterial activity against Escherichia coli (Gram-negative) and Bacillus subtilis and Staphylococcus aureus (Gram-positive). mdpi.com
The mechanism of action for benzoxazinone derivatives can vary. Some have been investigated as inhibitors of essential bacterial enzymes. Molecular docking studies on triazole-functionalized 2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-ones suggested that they may act by inhibiting dehydrosqualene synthase in Staphylococcus aureus, an enzyme critical for its survival. nih.gov The presence of both a bromine and a fluorine atom on the benzene (B151609) ring of 7-bromo-6-fluoro-2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one suggests it could possess significant antibacterial properties, though empirical data is needed for confirmation.
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| Fluorine-containing benzoxazinyl-oxazolidinones | Mycobacterium tuberculosis H37Rv | 0.25 - 0.50 |
| 2-F, 5-CF3 disubstituted dibenzoxepinone oximes | Staphylococcus aureus | Good activity |
| Benzoxazolin-2-one derivatives | Escherichia coli | Wide activity |
| Benzoxazolin-2-one derivatives | Bacillus subtilis | Wide activity |
| 7-chloro–2–methyl-4h–benzo[d] Current time information in Pasuruan, ID.nih.gov–oxazin–4–one | Staphylococcus aureus | Good activity |
| 7-chloro–2–methyl-4h–benzo[d] Current time information in Pasuruan, ID.nih.gov–oxazin–4–one | Klebsiella pneumonia | Moderate activity |
Antifungal Efficacy and Proposed Mechanisms
Benzoxazinone derivatives have also been extensively explored for their antifungal properties. lookchem.com The proposed mechanisms often involve the inhibition of key fungal enzymes. Docking studies with some 1,4-benzoxazine derivatives have predicted that they could replace the aryl-piperazinyl chain of ketoconazole, a known antifungal, in binding to the fungal enzyme CYP51 (lanosterol 14α-demethylase). nih.gov This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
The substitution pattern on the benzoxazinone ring plays a critical role in determining antifungal efficacy. Studies on a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety showed that compounds with a chloro-substituent at the 6-position exhibited better antifungal activity against various phytopathogenic fungi compared to other substituents. nih.gov For example, compound 5r from this series, with a chlorine at position 6, showed an EC50 value of 15.37 μg/ml against Phytophthora infestans. nih.gov Another study on 2-isopropyl-6,8-dibromo-4H-3,1-benzoxazin-4-one derivatives showed a significant reduction in the mycelial growth of fungi like Sclerotium cepivorum and Botrytis allii, which cause diseases in onions. scribd.com
Given these findings, the 7-bromo-6-fluoro substitution pattern of the target compound could confer potent antifungal activity, potentially through mechanisms involving the disruption of fungal cell wall or membrane synthesis.
| Compound | Fungal Strain | Activity (EC50 in µg/mL) |
|---|---|---|
| 6-Chloro-benzoxazinone acylhydrazone derivative (5r) | Phytophthora infestans | 15.37 |
| 6-Chloro-benzoxazinone acylhydrazone derivative (5q) | Pellicularia sasakii | 26.66 |
| 6-Chloro-benzoxazinone acylhydrazone derivative (5p) | Capsicum wilt | 26.76 |
| 2-isopropyl-6,8-dibromo-4H-3,1-benzoxazin-4-one derivatives | Sclerotium cepivorum | Significant growth reduction |
| 2-isopropyl-6,8-dibromo-4H-3,1-benzoxazin-4-one derivatives | Botrytis allii | Significant growth reduction |
Antioxidant Properties and Radical Scavenging Mechanisms
While direct studies on the antioxidant properties of 7-bromo-6-fluoro-2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one are lacking, related heterocyclic structures have been investigated. The antioxidant capacity of phenolic compounds, for example, is well-established and is often attributed to the hydrogen-donating ability of the hydroxyl group. The benzoxazinone structure contains an amide (-NH-C=O) group within its heterocyclic ring. The hydrogen on the nitrogen atom could potentially participate in radical scavenging reactions.
Furthermore, the electronic properties conferred by the bromo and fluoro substituents could influence the stability of any resulting radical intermediate, thereby modulating its antioxidant capacity. Computational studies using Density Functional Theory (DFT) have been employed to understand the free radical scavenging mechanisms of complex heterocyclic molecules, revealing how structure relates to antioxidant properties. mdpi.com Such studies would be invaluable in predicting the potential of 7-bromo-6-fluoro-2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one as an antioxidant.
Investigation of Other Reported Biological Activities at the Molecular Level
Anticancer Mechanism
The 2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one scaffold is present in numerous compounds designed as potential anticancer agents. Research into derivatives has revealed several molecular mechanisms through which they exert their cytotoxic effects on cancer cells.
A recent study on 2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles found that the most potent compounds induced significant apoptosis (programmed cell death) in human lung cancer cells (A549). nih.govfrontiersin.orgresearchgate.net The mechanism was linked to an elevation of intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways. nih.govfrontiersin.org Furthermore, Western blot analysis indicated that these compounds could induce DNA damage and autophagy, contributing to their anticancer effects. nih.govfrontiersin.org Other research has identified 2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one derivatives as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator that is a therapeutic target in hematologic malignancies. nih.gov Inhibition of CDK9 leads to a decrease in the expression of anti-apoptotic proteins like Mcl-1, thereby promoting cancer cell death. nih.gov
| Compound Type | Cancer Cell Line | Activity (IC50) | Proposed Mechanism |
|---|---|---|---|
| 1,2,3-Triazole linked derivative (14b) | A549 (Lung) | 7.59 µM | Apoptosis induction, ROS elevation, DNA damage |
| 1,2,3-Triazole linked derivative (14c) | A549 (Lung) | 18.52 µM | Apoptosis induction, ROS elevation, DNA damage |
| CDK9 Inhibitor (32k) | MV4-11 (Leukemia) | - | Selective CDK9 inhibition, Mcl-1 reduction, Apoptosis |
Herbicidal Mechanisms
Benzoxazinones are also known for their phytotoxic activity and have been developed as herbicides. mdpi.com A key molecular target for this class of compounds is the enzyme protoporphyrinogen (B1215707) oxidase (protox). nih.gov This enzyme is essential in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen. This highly reactive species causes rapid lipid peroxidation of cell membranes, leading to cell leakage, loss of function, and ultimately, plant death.
Research on derivatives of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-6-yl)isoindoline-1,3-diones, which are structurally related to the compound of interest, has confirmed their mode of action as protox inhibitors. nih.gov These studies demonstrate that the fluorinated benzoxazinone core is a viable scaffold for developing potent herbicides. For instance, some novel derivatives of N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-6-yl) acetamide (B32628) showed high efficacy against weeds like Amaranthus spinosus. This suggests that 7-bromo-6-fluoro-2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one could also function as a protox-inhibiting herbicide.
Based on a comprehensive review of available scientific literature, there is insufficient specific research data concerning the role of 7-bromo-6-fluoro-2H-benzo[b] google.comnih.govoxazin-3(4H)-one as an intermediate and building block in the specific contexts outlined in the request.
The search for documented applications of this particular compound as a precursor for complex polycyclic heterocyclic systems, its direct role in the synthesis of agrochemicals such as Flumioxazin, its contribution to novel pharmaceutical scaffolds, and its use in divergent synthetic strategies did not yield the specific findings necessary to generate a thorough and scientifically accurate article.
While the broader class of benzoxazinones is known for its utility in medicinal chemistry and materials science, the specific synthetic applications and reaction pathways originating from 7-bromo-6-fluoro-2H-benzo[b] google.comnih.govoxazin-3(4H)-one are not detailed in the available research. Therefore, it is not possible to fulfill the request to generate an article that strictly adheres to the provided outline with the required level of detail and scientific accuracy.
Future Research Directions and Translational Perspectives
Development of More Sustainable and Environmentally Benign Synthetic Routes
Traditional synthetic methods for benzoxazinones often involve hazardous reagents and produce harmful byproducts. ingentaconnect.com The future synthesis of 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one and its derivatives should prioritize green chemistry principles to minimize environmental impact. ingentaconnect.com Promising sustainable methodologies that could be adapted for this purpose include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. researchgate.net Microwave-assisted nucleophilic aromatic substitution (SNAr) reactions have been successfully used for the synthesis of other benzoxazinone (B8607429) derivatives and could be a viable, metal-free approach for producing analogs of 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one. nih.govfrontiersin.org
Deep Eutectic Solvents (DES): These solvents are a new generation of green solvents that are non-toxic, biodegradable, and affordable. arkat-usa.org DES, such as those based on choline (B1196258) chloride and urea, can act as both the solvent and catalyst, facilitating efficient and environmentally friendly one-pot syntheses of benzoxazinone scaffolds at room temperature without the need for additional catalysts or bases. arkat-usa.orgresearchgate.net
Mechanochemical Synthesis: Ball-milling and other mechanochemical methods offer a solvent-free or low-solvent approach to synthesis, reducing waste and energy consumption. rsc.org This technique has been successfully applied to the synthesis of other benzoxazine (B1645224) monomers and represents a scalable and efficient alternative to traditional solution-phase chemistry. rsc.orgaminer.cn
| Sustainable Synthetic Method | Key Advantages | Potential Application for 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Efficient synthesis of analogs via metal-free SNAr reactions. researchgate.netnih.govfrontiersin.org |
| Deep Eutectic Solvents (DES) | Non-toxic, biodegradable, catalyst-free, room temperature reactions | One-pot synthesis of the core scaffold and its derivatives. arkat-usa.orgresearchgate.net |
| Mechanochemical Synthesis | Solvent-free or low-solvent, scalable, energy-efficient | Environmentally friendly production of the parent compound and its derivatives. rsc.orgaminer.cn |
Advanced SAR Probing through High-Throughput Synthesis and Screening
While preliminary structure-activity relationship (SAR) studies have been conducted on some 2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one derivatives, a comprehensive understanding of the SAR for the 7-bromo-6-fluoro substituted scaffold is lacking. nih.gov Future research should focus on systematic SAR exploration to identify key structural motifs that govern biological activity. This can be achieved through:
High-Throughput Synthesis: The development of parallel synthesis methodologies, potentially leveraging mechanochemistry, would enable the rapid generation of a diverse library of analogs based on the 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one core. rsc.org
High-Throughput Screening (HTS): HTS techniques allow for the rapid screening of large compound libraries against a variety of biological targets. sigmaaldrich.com Implementing HTS would accelerate the identification of potent and selective derivatives of 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one for specific therapeutic applications. nih.govresearchgate.netnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. harvard.eduresearchgate.net For 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one, these technologies can be leveraged to:
Generate Novel Analogs: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of benzoxazinone derivatives to design novel compounds with potentially improved activity and pharmacokinetic profiles. harvard.edu An AI-driven drug generation system has already identified a 2H-1,4-Benzoxazin-3(4H)-one scaffold as a promising lead for neuropsychiatric disorders, highlighting the potential of this approach. nih.gov
Predict Biological Activity: Machine learning models can be developed to predict the biological activity of newly designed compounds, allowing for the prioritization of the most promising candidates for synthesis and testing.
Elucidation of Novel Biological Targets and Undiscovered Bioactivities
The 2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one scaffold is a versatile pharmacophore with a broad range of reported biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. ijpsjournal.comresearchgate.net Derivatives have also shown potential as platelet aggregation inhibitors and for the treatment of neurodegenerative diseases. nih.govnih.gov Future research on 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one should aim to:
Identify Novel Targets: Unbiased screening approaches, such as phenotypic screening and chemoproteomics, could reveal previously unknown biological targets of this compound and its derivatives.
Explore New Therapeutic Areas: Given the diverse bioactivities of the parent scaffold, it is plausible that 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one may possess unique therapeutic properties that have yet to be discovered.
| Reported Activity of Benzoxazinone Derivatives | Potential Therapeutic Area for 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one |
| Anti-inflammatory, Analgesic researchgate.net | Inflammatory disorders, Pain management |
| Anticancer nih.gov | Oncology |
| Antimicrobial ijpsjournal.com | Infectious diseases |
| Platelet Aggregation Inhibition nih.gov | Cardiovascular diseases |
| Neuroprotective nih.gov | Neurodegenerative diseases |
Predictive Computational Modeling for Optimized Compound Libraries
Computational modeling plays a crucial role in modern drug discovery by enabling the rational design and optimization of lead compounds. For the 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one scaffold, computational approaches can be used to:
Develop Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR models can provide insights into the structural features that are important for biological activity and guide the design of more potent analogs. mdpi.com Such models have been successfully applied to other benzoxazinone derivatives to understand their antiplatelet activity. mdpi.com
Perform Molecular Docking and Dynamics Simulations: These in silico techniques can be used to predict the binding mode of 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one derivatives to their biological targets, helping to elucidate their mechanism of action and guide lead optimization. nih.govnih.govresearchgate.net
Design Focused Compound Libraries: By integrating data from QSAR, molecular docking, and other computational methods, it is possible to design focused libraries of compounds with a higher probability of exhibiting the desired biological activity. nih.gov
By pursuing these future research directions, the full therapeutic and agrochemical potential of 7-bromo-6-fluoro-2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one can be systematically explored and exploited. The integration of sustainable chemistry, high-throughput technologies, and advanced computational methods will be key to unlocking the promise of this intriguing molecule.
Conclusion
Summary of Key Academic Contributions and Research Insights
Following a comprehensive review of publicly accessible scientific literature, it has been determined that there are no specific academic publications detailing research contributions or insights directly attributable to the chemical compound 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one. Extensive searches have not yielded any studies focusing on the synthesis, characterization, or evaluation of the biological activity of this particular molecule.
While the broader class of 2H-benzo[b]oxazin-3(4H)-one derivatives has been the subject of considerable scientific inquiry, leading to the development of compounds with potential applications in areas such as oncology and neurodegenerative diseases, this body of research does not specifically mention the 7-bromo-6-fluoro substituted variant. The academic contributions in this field are associated with other analogues within the same chemical family.
Outlook on the Continued Academic Relevance of 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one Research
Given the absence of any foundational research on 7-bromo-6-fluoro-2H-benzo[b]oxazin-3(4H)-one, its current academic relevance is purely speculative and lies in its potential as an unexplored chemical entity. The academic community has not yet directed its focus toward this specific compound, and therefore, no research trends or ongoing investigations can be reported.
The future academic relevance of this compound is entirely contingent on its synthesis and subsequent investigation by researchers. Should initial studies reveal interesting chemical properties or significant biological activity, it may then garner academic interest. However, without any preliminary data, its role in the broader landscape of medicinal chemistry and materials science remains undefined. The trajectory of its academic relevance will be dictated by the outcomes of any future, yet-to-be-initiated, research endeavors.
Q & A
Basic Research Question
- FT-IR : Identify carbonyl (C=O, ~1705 cm⁻¹) and C-Br (~528 cm⁻¹) stretches .
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and diastereotopic methylene groups .
- X-ray crystallography : Resolve bond angles and planarity of the benzoxazinone core. For example, the 6-chloro analog crystallizes in a monoclinic system (space group P21/c) with hydrogen-bonding networks stabilizing the structure .
How can computational modeling predict the compound’s bioactivity and guide SAR studies?
Advanced Research Question
- Molecular docking : Screen against targets like bacterial dihydrofolate reductase (DHFR) using AutoDock Vina. The bromo-fluoro substituents may enhance hydrophobic interactions in the active site .
- QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with antimicrobial IC50 values .
- Contradiction analysis : If computational predictions conflict with experimental IC50 data, validate via mutagenesis assays or crystallographic target-ligand complexes .
What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?
Basic Research Question
- Antibacterial : Broth microdilution (MIC) against S. aureus and E. coli .
- Antifungal : Disk diffusion assays with C. albicans.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Orthogonal assays : Combine enzymatic inhibition (e.g., DHFR activity) with whole-cell assays to distinguish target-specific vs. off-target effects .
- Batch variability analysis : Use HPLC to check purity (>95%) and quantify degradation products influencing bioactivity .
- Meta-analysis : Compare datasets across studies, noting solvent/DMSO concentration effects on compound stability .
What strategies improve yield in large-scale synthesis without compromising purity?
Advanced Research Question
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., dimerization) .
- Catalyst optimization : Use Pd/C for selective bromination or fluorination .
- Crystallization engineering : Solvent mixtures (ethanol/water) enhance crystal habit for filtration .
How can the compound’s electronic properties be exploited in materials science?
Advanced Research Question
- Conductive polymers : Incorporate into polyaniline derivatives; measure conductivity via four-probe methods. The electron-withdrawing Br/F groups enhance charge transport .
- Photoluminescence : Study emission spectra in THF; bromine-heavy atoms may increase intersystem crossing for OLED applications .
What are the challenges in scaling up enantioselective synthesis?
Advanced Research Question
- Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) or asymmetric catalysis (e.g., BINAP ligands) .
- Racemization risk : Monitor via polarimetry during high-temperature steps .
How do substituent positions (6-Br vs. 7-F) influence metabolic stability?
Advanced Research Question
- Microsomal assays : Compare half-life in human liver microsomes; fluorine at position 7 may reduce CYP450-mediated oxidation .
- Metabolite ID : LC-HRMS to detect hydroxylation or dehalogenation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
